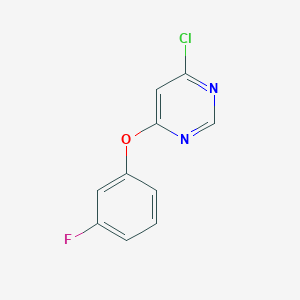

4-(3-Fluorophenoxy)-6-chloropyrimidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-6-(3-fluorophenoxy)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2O/c11-9-5-10(14-6-13-9)15-8-3-1-2-7(12)4-8/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRWBETZRNLTDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pyrimidine Scaffolds in Medicinal Chemistry: a General Perspective

The pyrimidine (B1678525) ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This fundamental structure is of immense interest in medicinal chemistry because it forms the core of several essential biological molecules. gsconlinepress.com Thymine, cytosine, and uracil, the nucleobases that constitute the building blocks of DNA and RNA, are all pyrimidine derivatives. gsconlinepress.comgsconlinepress.com This inherent biological relevance means that pyrimidine-based compounds can readily interact with various enzymes and receptors within the cell. gsconlinepress.com

Due to their proven track record, pyrimidine scaffolds are considered privileged structures in drug discovery. nih.gov Their versatile nature allows for structural modifications at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents with diverse biological activities. These include anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular drugs. gsconlinepress.comnih.gov The prevalence of this scaffold is evident in the large number of FDA-approved drugs that incorporate a pyrimidine core. mdpi.com

The following table summarizes the broad spectrum of biological activities associated with pyrimidine derivatives, as reported in various research studies.

| Biological Activity | Examples of Investigated Pyrimidine Derivatives |

| Anticancer | Kinase inhibitors, Dihydropyrimidine compounds |

| Antimicrobial | Thiouracil derivatives, Fused pyrimidines |

| Antiviral | Nucleoside analogs, Non-nucleoside reverse transcriptase inhibitors |

| Anti-inflammatory | Cyclooxygenase (COX) inhibitors |

| CNS Depressants | Barbiturates and related compounds |

| Cardiac Agents | Calcium channel blockers |

The Significance of Halogenated Phenoxy Moieties in Bioactive Compounds

The introduction of halogen atoms, particularly fluorine, into a drug candidate's structure is a widely used strategy in medicinal chemistry to enhance its therapeutic potential. bioorganica.com.ua Halogens can significantly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. bioorganica.com.ua The phenoxy group, an oxygen atom bonded to a phenyl ring, serves as a common linker in many bioactive compounds. When combined, the halogenated phenoxy moiety becomes a powerful functional group for modulating biological activity.

Chlorine and bromine are also frequently used and can contribute to the molecule's ability to form halogen bonds, a type of non-covalent interaction with electron-donating atoms in a protein's active site. nih.gov These interactions can enhance the binding affinity and selectivity of a compound. nih.gov The position of the halogen on the phenyl ring is also critical, as it dictates the molecule's electronic and steric profile, influencing its structure-activity relationship (SAR). nih.govnih.gov For instance, studies on halophenols have shown that the type and position of the halogen atom can determine the compound's inhibitory activity against protein tyrosine kinases. nih.gov

Biological and Biochemical Activity Profiling of 4 3 Fluorophenoxy 6 Chloropyrimidine Derivatives

Enzyme Kinase Inhibition Studies

Epidermal Growth Factor Receptor (EGFR) and ErbB-2 Kinase Inhibition

Derivatives of 4-(3-Fluorophenoxy)-6-chloropyrimidine have been investigated for their potential to inhibit Epidermal Growth Factor Receptor (EGFR) and ErbB-2 (also known as HER2), two key receptor tyrosine kinases implicated in cancer development. A study focused on a series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives, which share a similar fluorinated aromatic ether moiety. These compounds were designed based on the structure of Lapatinib, a known dual EGFR/ErbB-2 inhibitor.

Several of these derivatives demonstrated significant inhibitory activity against both EGFR and ErbB-2 kinases. The potency of these compounds was found to be influenced by the nature of the substituent at the 3-position of the phenoxy ring. Specifically, the introduction of acrylamido, cyanoacetamido, pyrimidinylamino, and phenoxyacetamido groups resulted in compounds with potent dual inhibitory activity.

Key findings from this research are summarized in the table below, showcasing the half-maximal inhibitory concentrations (IC50) of the most active compounds against EGFR and ErbB-2 kinases.

| Compound Name | EGFR IC50 (nM) | ErbB-2 IC50 (nM) |

| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine | 37 | 29 |

| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-cyanoacetamidophenoxy)pyrimidine | 48 | 38 |

| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-{3-[6-(4-amino)pyrimidinyl]amino) phenoxy}pyrimidine | 61 | 42 |

| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-phenoxyacetamidophenoxy)pyrimidine | 65 | 79 |

These results indicate that the 4-(3-fluorobenzyloxy)anilino pyrimidine (B1678525) scaffold is a promising starting point for the development of dual EGFR/ErbB-2 inhibitors.

c-Met Tyrosine Kinase Inhibition

The c-Met receptor tyrosine kinase is another important target in cancer therapy. Research into fluorophenoxy-containing compounds has revealed their potential as c-Met inhibitors. While specific data on this compound derivatives is limited, studies on related isomers, such as 4-(2-fluorophenoxy)-3,3'-bipyridine and 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives, provide valuable insights.

In one study, a series of novel 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives were synthesized and evaluated for their c-Met kinase inhibitory activity. Many of these compounds exhibited moderate to excellent potency. The most promising compound from this series demonstrated a c-Met kinase IC50 value of 8.2 nM.

Another investigation focused on 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors. One of the synthesized compounds, TS-41, displayed potent inhibitory activity against both c-Met and a mutant form of EGFR (EGFRL858R), with IC50 values of 0.26 nM and 68.1 nM, respectively.

These findings suggest that the fluorophenoxy moiety, when incorporated into appropriate heterocyclic scaffolds, can lead to potent c-Met kinase inhibition.

Raf Kinase Inhibition

Research has led to the development of pyrimidine-based pan-Raf inhibitors, which are designed to target all Raf isoforms simultaneously. This approach aims to enhance efficacy and overcome resistance mechanisms. One such study identified a pyrimidine scaffold that demonstrated potent pan-Raf inhibitory activity. The lead compound from this series, I-41, was effective against both wild-type and V600E mutant forms of B-Raf.

Furthermore, a patent for pyrimidine derivatives as Raf kinase inhibitors has been filed, indicating the ongoing interest in this class of compounds for targeting the Raf signaling pathway. These efforts highlight the potential of the pyrimidine core structure in the design of novel Raf kinase inhibitors.

Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibition

Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase involved in the regulation of the microtubule cytoskeleton and has been identified as a potential therapeutic target for neurodegenerative diseases and cancer. The inhibitory potential of pyrimidine-based compounds against MARK4 has been investigated.

A study on a series of 4,6-disubstituted pyrimidine derivatives, specifically 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidines, explored their activity against the MARK4 enzyme. The synthesized compounds were found to inhibit MARK4 with IC50 values in the micromolar range. This research demonstrates that the 4,6-disubstituted pyrimidine scaffold can serve as a basis for the development of MARK4 inhibitors. However, to date, no studies have specifically reported on the MARK4 inhibitory activity of this compound or its direct derivatives.

Inhibition of Other Enzyme Classes

Human Dihydroorotate Dehydrogenase (DHODH) Inhibition

Human Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway and is a validated target for the treatment of autoimmune diseases and cancer. The potential of pyrimidine derivatives as inhibitors of human DHODH has been an area of active research.

Studies have identified various classes of pyrimidine-containing compounds with DHODH inhibitory activity. For instance, 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives have been discovered as potent inhibitors of human DHODH. Further exploration of related azine-bearing analogues led to the identification of highly active compounds.

While these findings underscore the potential of the pyrimidine scaffold for targeting DHODH, specific research on the DHODH inhibitory activity of this compound derivatives has not been reported.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme responsible for the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the anti-inflammatory and analgesic mediator N-palmitoylethanolamine (PEA). Inhibition of NAAA is considered a promising therapeutic strategy for managing inflammatory and pain conditions.

Currently, there is a lack of publicly available scientific literature specifically investigating the inhibitory activity of this compound derivatives against NAAA. Research into NAAA inhibitors has primarily focused on other chemical classes, such as β-lactone derivatives and compounds structurally related to the endogenous substrates of the enzyme. Therefore, the potential for this particular pyrimidine scaffold to interact with and inhibit NAAA remains an unexplored area of research.

HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. The development of inhibitors targeting this enzyme is a key area in antiretroviral therapy. While direct studies on derivatives of this compound are not prominent in the available literature, research on structurally related pyrimidinone derivatives has shown promise.

For instance, a series of 2-thio-dihydropyrimidinone derivatives have been synthesized and evaluated for their ability to inhibit the strand transfer step of HIV-1 integrase. In these studies, compounds featuring a pyrimidine core demonstrated inhibitory activity, with structure-activity relationship (SAR) studies indicating that substitutions at various positions on the pyrimidine ring and its associated phenyl rings significantly influence potency.

One notable study highlighted a series of 2-phenethyl/benzylthio-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitriles. Within this series, specific derivatives showed significant inhibition against HIV-1 integrase. The following table summarizes the activity of two such compounds.

| Compound | Chemical Name | HIV-1 Integrase Strand Transfer Inhibition IC50 (µM) |

|---|---|---|

| 4m | 2-(Phenethylthio)-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | 16 |

| 4o | 2-(Phenethylthio)-4-(3-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | 17 |

These findings suggest that the pyrimidine scaffold can be a viable starting point for the design of novel HIV-1 integrase inhibitors. medchemexpress.com

Sodium-Calcium Exchanger (NCX) Inhibition

The sodium-calcium exchanger (NCX) is a transmembrane protein involved in maintaining calcium homeostasis within cells, playing a critical role in cardiac muscle contraction and neuronal signaling. Dysregulation of NCX activity has been implicated in various cardiovascular diseases.

To date, scientific literature specifically detailing the investigation of this compound derivatives as inhibitors of the sodium-calcium exchanger is not available. The development of NCX inhibitors has explored a range of other chemical structures, and the potential for this class of pyrimidine derivatives to modulate NCX activity has not been reported.

Receptor Modulation Studies

The dopamine (B1211576) D4 receptor (D4R) is a G protein-coupled receptor primarily expressed in the limbic and cortical areas of the brain. It is a significant target for the development of antipsychotic medications, particularly for schizophrenia, due to its high affinity for the atypical antipsychotic, clozapine.

Research has indicated that the pyrimidine scaffold is a promising core for the development of potent and selective D4R antagonists. While specific derivatives of this compound have not been extensively detailed in this context, related pyrimidine derivatives have been a subject of investigation. For example, a patent filed by Sumitomo has disclosed a series of psychotropic pyrimidine derivatives with potent affinity for the dopamine D4 receptor and significantly lower affinity for the D2 receptor, suggesting their potential utility in treating schizophrenia and other neurological disorders.

Further research has led to the development of selective D4R antagonists that incorporate a pyrimidine moiety as part of a larger heterocyclic system. These compounds have demonstrated high binding affinity for the D4 receptor. One such example is U-101387, which has been characterized as a selective D4 antagonist with a Ki value of 10 nM for the dopamine D4.2 receptor subtype. nih.gov While not a direct derivative of the title compound, the activity of such molecules underscores the potential of the pyrimidine core in designing selective D4R ligands.

Cellular Antiproliferative Activity in Cancer Research

The development of novel antiproliferative agents is a cornerstone of cancer research. Derivatives of the this compound scaffold have been investigated for their cytotoxic effects against various human cancer cell lines. The substitution at the 6-position of the pyrimidine ring, in particular, has been a key area of synthetic modification to enhance anticancer activity.

Studies on 4-phenoxy-pyrimidine derivatives have demonstrated their potential as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two key tyrosine kinases involved in tumor angiogenesis and metastasis. One study reported the synthesis of a series of 4-phenoxy-pyrimidine derivatives and their evaluation against several human cancer cell lines. The compound 23k from this series, which features a substituted phenoxy group at the 4-position of a pyrimidine ring, showed significant inhibitory activity.

| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Ovcar-3 (Ovarian) IC50 (µM) |

|---|---|---|---|---|

| 23k | 2.16 | 9.13 | 20.15 | 9.65 |

In another study, a series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives were designed based on the structure of the dual EGFR/ErbB-2 kinase inhibitor, Lapatinib. These compounds were evaluated for their antiproliferative activities against the A431 (skin epidermoid carcinoma) and SKOV-3 (ovarian adenocarcinoma) human cancer cell lines. Several derivatives exhibited potent cytotoxic effects. medchemexpress.com

| Compound | A431 (Skin) IC50 (µM) | SKOV-3 (Ovarian) IC50 (µM) |

|---|---|---|

| 6 | 3.25 | 0.89 |

| 11 | 4.24 | 0.71 |

These findings highlight the therapeutic potential of 4-phenoxy-pyrimidine derivatives as a scaffold for the development of novel anticancer agents. The data indicates that modifications to the phenoxy and anilino moieties can lead to potent and selective inhibitors of cancer cell proliferation.

Cell Cycle Analysis and Apoptotic Pathway Investigations

Derivatives of the pyrimidine scaffold have been shown to exert cytotoxic effects on cancer cells by inducing cell cycle arrest and apoptosis. rsc.org Investigations into novel camphor-based pyrimidine derivatives, for instance, have revealed their ability to cause cell cycle arrest at the G0/G1 phase in a dose-dependent manner in MDA-MB-231 human breast cancer cells. rsc.org

Further mechanistic studies indicated that these effects are linked to the induction of apoptosis through a Reactive Oxygen Species (ROS)-mediated mitochondrial pathway. rsc.org The treatment with these compounds led to a loss of mitochondrial membrane potential and an increase in cellular ROS levels. rsc.org This was accompanied by a significant upregulation in the expression of pro-apoptotic proteins such as Bax and cytochrome C, and the activation of caspase-3. rsc.org Concurrently, a downregulation of the anti-apoptotic protein Bcl-2 was observed. rsc.org

Similarly, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated the ability to significantly activate apoptosis in MCF-7 breast cancer cells. nih.gov One such compound increased the total apoptosis percentage from 0.62% in control cells to 36.14% in treated cells. nih.gov This derivative also induced cell cycle arrest at the G1 phase. nih.gov The induction of apoptosis by some chalcone (B49325) derivatives has also been linked to the generation of ROS, which leads to the downregulation of the anti-apoptotic protein Bcl-xL, activation of caspase-3, and subsequent cleavage of poly-ADP-ribose polymerase (PARP). nih.gov These findings suggest that pyrimidine derivatives can trigger programmed cell death through intrinsic, mitochondria-mediated pathways, highlighting a potential mechanism for their anti-tumor activity. rsc.orgnih.gov

Table 1: Effect of a Camphor-Based Pyrimidine Derivative (3f) on Apoptotic Protein Expression

| Protein | Effect | Pathway Implication |

|---|---|---|

| Bax | Increased expression | Pro-apoptotic |

| Bcl-2 | Decreased expression | Pro-apoptotic |

| Cytochrome C | Increased expression | Mitochondrial apoptosis |

| Caspase-3 | Increased expression | Executioner caspase |

Data derived from studies on camphor-based pyrimidine derivatives. rsc.org

Antimicrobial and Anti-inflammatory Properties

Antimicrobial Activity

Pyrimidine derivatives are a well-established class of compounds possessing a wide spectrum of antimicrobial activities. wjarr.comnih.gov Research has demonstrated that novel pyrimidine and pyrimidopyrimidine analogs exhibit potent activity against various microorganisms. nih.gov Certain synthesized compounds have shown strong antimicrobial effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and fungal species including Candida albicans and Aspergillus flavus. nih.gov For example, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine (B1678402) showed significant activity against gram-positive bacteria, with one compound exhibiting an eight-fold stronger inhibitory effect than the antibiotic linezolid. nih.gov The structure-activity relationship of these compounds is a key area of investigation, with modifications to the pyrimidine core leading to varied and potent antimicrobial efficacy. researchgate.net

Table 2: Antimicrobial Screening of Selected Pyrimidine Derivatives

| Compound Type | Test Organism | Activity Level |

|---|---|---|

| Pyrimidopyrimidine analog | Staphylococcus aureus | Excellent |

| Pyrimidopyrimidine analog | Escherichia coli | Excellent |

| Pyrimidopyrimidine analog | Candida albicans | Excellent |

| 2-(substituted-pyrazolyl)pyrimidine | Bacillus subtilis | Excellent |

Activity levels are compared to reference drugs ampicillin (B1664943) and clotrimazole. nih.gov

Anti-inflammatory Properties

The anti-inflammatory potential of pyrimidine derivatives is also an area of active research. nih.govnih.gov Several pyrimidine analogs are already in clinical use as anti-inflammatory drugs. nih.gov The mechanism of action often involves the inhibition of key inflammatory mediators. nih.govresearchgate.net Studies on morpholinopyrimidine derivatives have shown that they can inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells at non-cytotoxic concentrations. researchgate.netrsc.org

Furthermore, potent derivatives have been found to dramatically reduce the mRNA expression and protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are crucial enzymes in the inflammatory response. researchgate.netrsc.org Molecular docking studies suggest that these compounds can bind effectively to the active sites of iNOS and COX-2. researchgate.net By inhibiting these inflammatory mediators, pyrimidine derivatives represent a promising scaffold for the development of new anti-inflammatory therapies. nih.govmdpi.com

Antimalarial Activity Investigations

Malaria remains a significant global health issue, and the emergence of drug-resistant strains of the Plasmodium parasite necessitates the development of new therapeutic agents. gsconlinepress.comrsc.org Pyrimidine derivatives have long been a cornerstone of antimalarial therapy. gsconlinepress.com Drugs like pyrimethamine (B1678524) are known to act by selectively inhibiting the dihydrofolate reductase (DHFR) enzyme of the malaria parasite, an essential enzyme for its survival. wjarr.comgsconlinepress.com

Recent research has focused on developing novel pyrimidine-based compounds to overcome resistance. A series of 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives were developed as Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) inhibitors. nih.gov In vitro assays against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum demonstrated that several of these compounds exhibited significant antimalarial activity with minimal cytotoxicity. nih.gov For instance, a derivative with a 4-methyl piperazine substitution was found to be the most potent, with IC50 values of 5.26 µg/ml in the 3D7 strain and 4.71 µg/ml in the Dd2 strain. nih.gov Another study on 2,4-diaminopyrimidines also reported derivatives with good antimalarial activity (Pf IC50 of 0.05 µM) and high selectivity over mammalian cell lines. rsc.org These findings underscore the continued importance of the pyrimidine scaffold in the design of novel and effective antimalarial agents. juniperpublishers.comgsconlinepress.com

Table 3: In Vitro Antimalarial Activity of PABA-Substituted Pyrimidine Derivatives

| Compound | P. falciparum Strain | IC50 (µg/ml) |

|---|---|---|

| 3f (4-methyl piperazine sub.) | Dd2 (resistant) | 4.71 |

| 3f (4-methyl piperazine sub.) | 3D7 (sensitive) | 5.26 |

| 3e (piperazine sub.) | Dd2 (resistant) | 7.06 |

| 3e (piperazine sub.) | 3D7 (sensitive) | 5.82 |

| 3h (4-phenylpiperazine sub.) | Dd2 (resistant) | 8.95 |

| 3h (4-phenylpiperazine sub.) | 3D7 (sensitive) | 7.46 |

Data derived from studies on novel Pf-DHFR inhibitors. nih.gov

Mechanistic and Molecular Interaction Studies

Target Identification and Validation Methodologies

The primary targets for compounds derived from 4-(3-Fluorophenoxy)-6-chloropyrimidine are the Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis. nih.govnih.gov The identification and validation of these kinases as the targets for this class of inhibitors are typically achieved through a combination of biochemical and cellular assays.

Initial target identification often involves screening the compound against a panel of known protein kinases to determine its selectivity profile. acs.org This is followed by in-vitro kinase assays to quantify the inhibitory potency of the compound against the specific Aurora kinase isoforms (Aurora A, B, and C). nih.gov

Cellular target validation methodologies are then employed to confirm that the compound's effects on cells are a direct result of Aurora kinase inhibition. These methods include:

Western Blot Analysis: To assess the phosphorylation status of known Aurora kinase substrates. Inhibition of the kinase would lead to a decrease in the phosphorylation of these substrates. nih.gov

Cell Cycle Analysis: As Aurora kinases are key regulators of mitosis, their inhibition leads to characteristic cell cycle arrest, typically in the G2/M phase, which can be quantified by flow cytometry. nih.gov

Phenotypic Analysis: Observing specific cellular phenotypes associated with Aurora kinase inhibition, such as defects in chromosome segregation and cytokinesis. nih.gov

These methodologies collectively provide strong evidence that the Aurora kinases are the primary and functionally relevant targets of the inhibitors derived from this compound.

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for these pyrimidine-based inhibitors revolves around their ability to compete with adenosine (B11128) triphosphate (ATP) for binding to the active site of the Aurora kinases. nih.gov By occupying the ATP-binding pocket, the inhibitors prevent the kinase from transferring a phosphate (B84403) group to its substrates, thereby blocking the downstream signaling pathways that are essential for mitotic progression. nih.gov

The core pyrimidine (B1678525) scaffold, derived from this compound, is a key structural motif that enables this competitive inhibition. It mimics the adenine (B156593) ring of ATP and forms crucial hydrogen bonds with the hinge region of the kinase's active site. mdpi.com

Furthermore, some inhibitors developed from this scaffold have been shown to induce a specific inactive conformation of the kinase, known as the "DFG-out" conformation. nih.gov This conformational change can lead to enhanced selectivity and prolonged inhibition of the kinase. The ability to promote this inactive state is a sophisticated mechanism of action that goes beyond simple ATP competition. nih.gov

Binding Mode Analysis through Co-crystallography and Molecular Docking

The precise binding mode of these inhibitors within the Aurora kinase active site has been elucidated through techniques like X-ray co-crystallography and molecular docking. nih.govnih.gov

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling aims to comprehensively characterize the non-covalent interactions between the inhibitor and the target protein. acs.org This profiling is essential for understanding the structural basis of inhibitor potency and selectivity.

For pyrimidine-based Aurora kinase inhibitors, the interaction profile typically includes:

Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring are critical for forming hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues of the kinase.

Hydrophobic Interactions: The phenoxy group and other substituents on the pyrimidine ring engage in hydrophobic interactions with nonpolar residues in the active site, enhancing binding affinity.

Van der Waals Interactions: Numerous van der Waals contacts between the inhibitor and the protein contribute to the stability of the complex.

The table below summarizes the key interacting residues within the Aurora A kinase active site for a representative pyrimidine-based inhibitor, as inferred from publicly available structural data and computational models.

| Interaction Type | Key Interacting Residues in Aurora A |

| Hydrogen Bonding | Alanine 213, Leucine 210 |

| Hydrophobic Interactions | Valine 147, Leucine 139, Tyrosine 212, Leucine 263 |

| Gatekeeper Residue Interaction | Threonine 217 |

This detailed interaction profiling is instrumental in the structure-activity relationship (SAR) studies that guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The this compound intermediate provides a versatile scaffold that allows for systematic modifications to fine-tune these interactions and develop highly effective Aurora kinase inhibitors.

Advanced Computational and in Silico Investigations

Molecular Docking and Scoring Function Development

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For 4-(3-Fluorophenoxy)-6-chloropyrimidine, docking simulations can elucidate its potential binding modes within the active sites of various protein targets. Studies on similar pyrimidine (B1678525) derivatives have shown that this scaffold can form key interactions, such as hydrogen bonds and pi-alkyl interactions, with protein residues. nih.gov

In a hypothetical docking scenario of this compound against a protein kinase, the nitrogen atoms of the pyrimidine ring could act as hydrogen bond acceptors, while the fluorophenoxy group could engage in hydrophobic and halogen bonding interactions. The chlorine atom at the 6-position represents a potential site for nucleophilic substitution or can contribute to hydrophobic interactions.

The development of specific scoring functions is crucial for accurately ranking the binding poses and predicting binding affinities. These functions are algorithms that estimate the free energy of binding. For a molecule like this compound, a tailored scoring function might need to accurately account for the energetic contributions of halogen bonds (from both fluorine and chlorine) and the conformational flexibility of the phenoxy linker.

Table 1: Hypothetical Molecular Docking Results against Cyclin-Dependent Kinase 2 (CDK2)

| Parameter | Predicted Value | Key Interacting Residues |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.2 | LEU83, LYS33, GLN131, ASP86 |

| Hydrogen Bonds | 2 (with LYS33, GLN131) | |

| Hydrophobic Interactions | Fluorophenyl ring with LEU83 |

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide insights into its conformational stability and the dynamics of its interaction with a biological target over time. mdpi.com When docked into a protein's active site, an MD simulation can reveal the stability of the binding pose predicted by docking. nih.gov

A simulation could track the root-mean-square deviation (RMSD) of the ligand to assess whether it remains in its initial docked conformation or explores other binding modes. Furthermore, MD can highlight the flexibility of the ether linkage between the pyrimidine and the fluorophenyl ring, which is crucial for adopting an optimal conformation for binding. Analysis of the simulation trajectory can also identify key water molecules that may mediate interactions between the ligand and the protein. Such studies have been instrumental in understanding the inhibitory mechanisms of other pyrimidine-based inhibitors. mdpi.comrsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.gov These calculations provide a fundamental understanding of the molecule's structure, stability, and reactivity. For this compound, DFT methods like B3LYP with a basis set such as 6-311G+(d,p) can be used to optimize its geometry and compute its electronic characteristics. physchemres.orgresearchgate.net

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. wikipedia.orglibretexts.org The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). youtube.com

For this compound, the distribution of the LUMO is of particular interest. In related chloropyrimidines, the LUMO lobes are often centered on the carbon-chlorine bond, indicating that this site is the most susceptible to nucleophilic attack. wuxibiology.com The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability. taylorandfrancis.com A smaller energy gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties

| Orbital | Energy (eV) | Primary Location |

|---|---|---|

| HOMO | -6.8 | Phenoxy Ring |

| LUMO | -1.5 | Pyrimidine Ring (C6-Cl bond) |

| HOMO-LUMO Gap | 5.3 | N/A |

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net This is invaluable for understanding non-covalent interactions. For this compound, an MEP map would likely show negative potential (red/yellow regions) around the pyrimidine nitrogen atoms and the oxygen of the ether linkage, indicating these are prime sites for hydrogen bond acceptance. nih.govresearchgate.net Conversely, positive potential (blue regions) would be expected around the hydrogen atoms. The fluorine and chlorine atoms would present regions of negative potential, influencing potential halogen bonding interactions. The MEP map is a powerful tool for optimizing ligand-receptor interactions in drug design. rsc.org

Virtual Screening and De Novo Drug Design Methodologies

The this compound structure can serve as a valuable scaffold in drug discovery campaigns. Pyrimidine is a well-established scaffold for generating large, diverse chemical libraries for screening. acs.orgnih.gov

In virtual screening, this compound can be used as a query for similarity searches in large compound databases to identify molecules with similar properties but different core structures (scaffold hopping). nih.gov Alternatively, a library of derivatives can be computationally generated by adding various substituents at available positions and then screened in silico against one or more biological targets.

In de novo drug design, the this compound scaffold could be used as a starting fragment. Computational algorithms can "grow" new functionalities from this core to optimize interactions within a protein's binding pocket, designing novel molecules with potentially high affinity and selectivity from the ground up.

Prediction of Biological Activity and Selectivity Profiles

In silico methods are increasingly used to predict the biological activity and selectivity of chemical compounds before their synthesis. qima-lifesciences.com By employing techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning, it is possible to build predictive models based on the physicochemical properties and structural features of a series of compounds. mdpi.comnih.gov

For this compound, its profile can be compared against databases of known active compounds to predict potential targets. nih.govmdpi.com Docking this single molecule against a panel of related proteins, such as different kinases, can help predict its selectivity profile. For instance, calculating the binding energy for the compound in the active sites of multiple Cyclin-Dependent Kinases (CDKs) could suggest a preference for one isoform over others, guiding further experimental validation. nih.gov

Perspectives and Future Research Directions

Development of Next-Generation Pyrimidine-Based Bioactive Compounds

The pyrimidine (B1678525) nucleus is a fundamental component of DNA and RNA, and its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. tandfonline.commdpi.com The ongoing evolution of pyrimidine-based drugs focuses on enhancing potency, selectivity, and pharmacokinetic profiles while overcoming mechanisms of drug resistance.

Researchers are actively exploring novel synthetic strategies to create more complex and diverse pyrimidine derivatives. tandfonline.com This includes the development of multi-component reactions and eco-friendly synthesis routes. tandfonline.com The 4-(3-Fluorophenoxy)-6-chloropyrimidine scaffold is particularly valuable in this context. The chlorine atom at the 6-position serves as a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups and the construction of extensive compound libraries. The 3-fluorophenoxy moiety can influence the compound's electronic properties and binding interactions with biological targets.

Future development will likely focus on creating hybrid molecules that combine the pyrimidine core with other pharmacophores to achieve multi-target activity, a strategy increasingly employed in treating complex diseases like cancer. mdpi.com For instance, pyrimidine rings have been coupled with sulfonamide cores to create dual inhibitors of EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2), which are implicated in breast cancer. mdpi.com The exploration of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and furano[2,3-d]pyrimidines, is another promising avenue, as these structures can lead to potent and selective inhibitors of various enzymes. nih.govnih.gov

Table 1: Examples of Bioactive Pyrimidine Derivatives and Their Applications

| Compound Class | Therapeutic Application | Key Structural Feature |

| Pyrido[2,3-d]pyrimidines | Anticancer, Antimicrobial, Antiviral | Fused pyridine (B92270) and pyrimidine rings |

| Dihydropyrimidines | Antihypertensive, Antitumor, Anti-inflammatory | Partially saturated pyrimidine ring |

| Thienopyrimidines | Kinase Inhibition (e.g., Notum inhibitors) | Fused thiophene (B33073) and pyrimidine rings |

| Aminopyrimidines | Antibacterial (e.g., Trimethoprim) | Amino group substitutions on the pyrimidine ring |

This table presents examples of different classes of pyrimidine derivatives and their associated biological activities to illustrate the versatility of the pyrimidine scaffold.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The landscape of drug discovery is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). mdpi.com These computational tools can analyze vast datasets to identify novel drug targets, predict the biological activity of new molecules, and optimize their properties, significantly accelerating the traditional drug development timeline. nih.gov

For pyrimidine-based drug discovery, AI can be employed in several key areas:

Virtual Screening: AI algorithms can screen massive virtual libraries of pyrimidine derivatives against specific biological targets, identifying promising "hit" compounds much faster than conventional high-throughput screening. nih.gov

De Novo Design: Generative AI models can design entirely new pyrimidine-based molecules with desired pharmacological properties, exploring chemical space beyond existing compound collections. mdpi.com

Predictive Modeling: Machine learning models can predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of pyrimidine candidates early in the discovery process, reducing late-stage failures.

Table 2: Application of AI/ML in the Drug Discovery Pipeline

| Stage | AI/ML Application | Potential Impact |

| Target Identification | Analyzing biological data to identify novel protein targets. | Accelerates the initial phase of drug discovery. |

| Hit Identification | High-throughput virtual screening of compound libraries. | Reduces time and cost compared to physical screening. |

| Lead Optimization | Predicting ADMET properties and guiding chemical modifications. | Improves the success rate of drug candidates. |

| De Novo Drug Design | Generating novel molecular structures with desired activities. | Expands the scope of discoverable drug-like molecules. |

This table summarizes the various applications of artificial intelligence and machine learning across different stages of the drug discovery process.

Exploration of Novel Therapeutic Applications for this compound Scaffolds

The this compound structure serves as a versatile scaffold for developing targeted therapies. While this specific intermediate may not have direct therapeutic applications, its derivatives are being investigated for a range of diseases, particularly in oncology.

The general structure, featuring a phenoxy group and a reactive chlorine atom on a pyrimidine ring, is common in the design of kinase inhibitors. nih.gov Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. For example, derivatives of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(phenoxy)pyrimidine have been synthesized and evaluated as dual inhibitors of EGFR and ErbB-2, two key targets in cancer therapy. nih.gov

Future research will likely expand the therapeutic applications of this scaffold beyond cancer. The inherent bioactivity of the pyrimidine ring makes it a candidate for developing agents against a wide spectrum of diseases. juniperpublishers.comwjarr.com Potential areas of exploration include:

Neurodegenerative Diseases: Given the role of Wnt signaling in brain function, pyrimidine-based inhibitors of enzymes like Notum could be explored for conditions such as Alzheimer's disease. nih.gov

Inflammatory Disorders: Derivatives could be designed to target kinases involved in inflammatory pathways, such as those evaluated in LPS-stimulated macrophage cells. rsc.org

Infectious Diseases: The pyrimidine core is present in many existing antimicrobial drugs, and novel derivatives could be developed to combat drug-resistant pathogens. tandfonline.com

The strategic modification of the this compound scaffold, guided by structural biology and computational chemistry, will continue to be a fruitful approach for discovering the next generation of targeted medicines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.